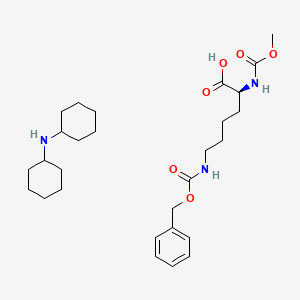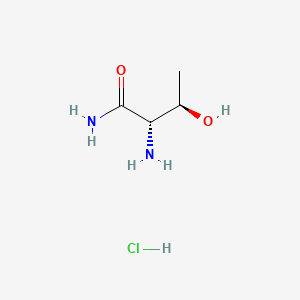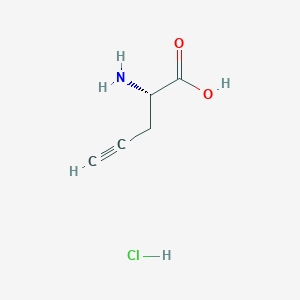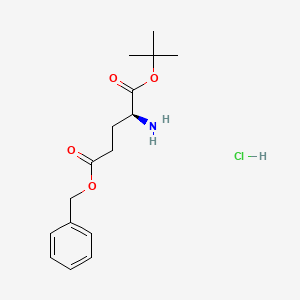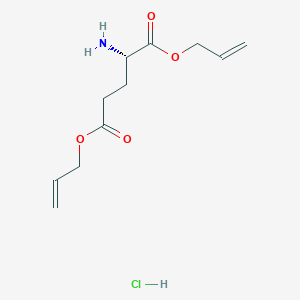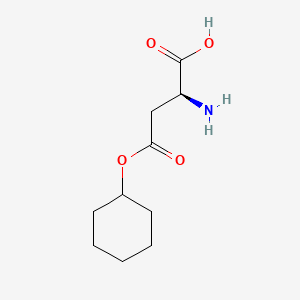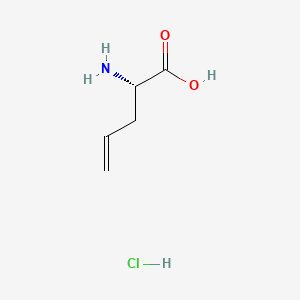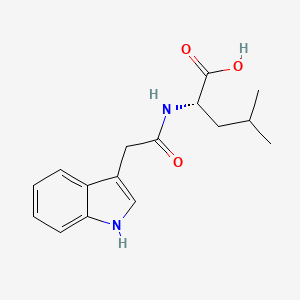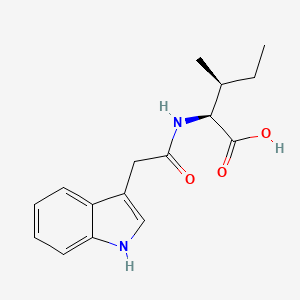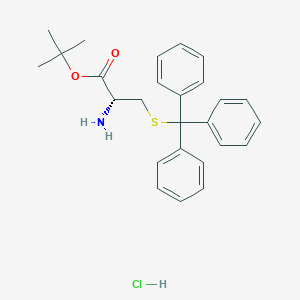
H-Cys(Trt)-OtBu.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys(Trt)-OtBu.HCl is a protected form of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a trityl (Trt) protecting group on the thiol side chain of cysteine and a tert-butyl (OtBu) ester protecting group on the carboxyl group. The hydrochloride (HCl) salt form enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine thiol group with a trityl group and the carboxyl group with a tert-butyl ester. The process begins with the reaction of cysteine hydrochloride with triphenylmethyl chloride in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. This reaction forms the trityl-protected cysteine. The carboxyl group is then esterified using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization.
化学反应分析
Types of Reactions
H-Cys(Trt)-OtBu.HCl: undergoes various chemical reactions, including:
Deprotection Reactions: The trityl and tert-butyl protecting groups can be removed under acidic conditions to yield free cysteine.
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Alkyl halides or acyl chlorides can be used in nucleophilic substitution reactions with the thiol group.
Major Products Formed
Free Cysteine: Obtained after deprotection.
Disulfide Bonds: Formed during oxidation reactions.
Thioethers: Formed during nucleophilic substitution reactions.
科学研究应用
H-Cys(Trt)-OtBu.HCl: has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates the incorporation of cysteine residues in proteins for site-specific modifications.
Bioconjugation: Used in the development of bioconjugates for drug delivery and imaging.
Medicinal Chemistry: Plays a role in the design of cysteine-containing drugs and inhibitors.
作用机制
The primary function of H-Cys(Trt)-OtBu.HCl is to serve as a protected cysteine derivative in peptide synthesis. The trityl and tert-butyl protecting groups prevent unwanted reactions of the thiol and carboxyl groups during peptide assembly. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and nucleophilic substitutions, which are essential for protein structure and function.
相似化合物的比较
H-Cys(Trt)-OtBu.HCl: can be compared with other cysteine derivatives such as:
H-Cys(Trt)-2-ClTrt Resin: Used for solid-phase peptide synthesis with a different resin support.
H-Cys(Trt)-Trityl NovaPEG Resin: Another variant used in peptide synthesis with a different resin.
Uniqueness: : The combination of trityl and tert-butyl protecting groups in This compound provides a unique balance of stability and reactivity, making it particularly useful in complex peptide synthesis.
属性
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-BQAIUKQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
